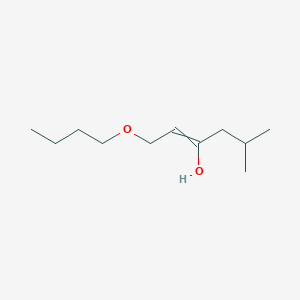

1-Butoxy-5-methylhex-2-EN-3-OL

Description

Overview of Primary Academic Research Themes

While dedicated research solely on 1-Butoxy-5-methylhex-2-en-3-ol is not extensively documented in mainstream academic journals, the primary research themes surrounding its structural class—functionalized allylic ethers and alcohols—are well-established. These themes include:

Stereoselective Synthesis: A major focus in the study of allylic alcohols is the development of synthetic methods that control the three-dimensional arrangement of atoms. organic-chemistry.org Efficient and stereoselective synthesis of allylic ethers and alcohols is a key area of investigation, often employing advanced catalytic systems. organic-chemistry.org

Reaction Mechanisms: Understanding the mechanisms of reactions involving allylic systems, such as nucleophilic substitution and rearrangements, is a fundamental research theme. rsc.orgresearchgate.net The presence of both an alcohol and an ether group in this compound suggests a rich and complex reactivity profile.

Intermediate for Complex Molecule Synthesis: Allylic alcohols and ethers are valuable building blocks in organic synthesis. researchgate.net They can be transformed into a variety of other functional groups, making them useful intermediates in the synthesis of natural products and other complex target molecules. acs.org

Fundamental Structural Attributes and Nomenclature Considerations

The systematic IUPAC name for the compound is this compound. The nomenclature indicates a six-carbon chain (hex-) with a double bond at the second position (-2-en-), a hydroxyl group at the third position (-3-ol), a butoxy group at the first position (1-butoxy-), and a methyl group at the fifth position (5-methyl-).

The key structural features are the allylic alcohol moiety (the C=C-C-OH group) and the butoxy ether group. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the compound's boiling point and solubility. The butoxy group adds to the molecule's hydrophobic character. The alkene functionality provides a site for various addition and oxidation reactions.

Interactive Data Table: Structural and Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₂₂O₂ | - |

| Molecular Weight | 186.29 g/mol | - |

| IUPAC Name | This compound | - |

| CAS Number | 62797-14-2 | |

| Canonical SMILES | CCCCOCC=C(O)CC(C)C | - |

| Predicted Boiling Point | ~200–220°C | Estimated based on related compounds |

| Solubility in Water | Low | Inferred from amphiphilic structure |

Research Findings and Synthesis

The synthesis of this compound is not explicitly detailed in readily available academic literature. However, a plausible and widely used method for the formation of the ether linkage in such a molecule is the Williamson ether synthesis . jk-sci.commasterorganicchemistry.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. jk-sci.com

A potential synthetic route to this compound could involve the reaction of 5-methylhex-2-en-1,3-diol with a butyl halide in the presence of a base. Alternatively, a more common approach in the synthesis of functionalized allylic ethers is to start with a simpler allylic alcohol and introduce the desired substituents. organic-chemistry.org

Research on related butoxy compounds has explored their neurotoxic effects at high concentrations in animal studies, noting an increase in oxidative stress markers. researchgate.net However, it is crucial to note that these findings are on related but structurally distinct compounds and cannot be directly extrapolated to this compound without specific toxicological studies.

The reactivity of the hydroxyl group in similar structures can involve esterification or oxidation, though these reactions might be influenced by steric hindrance from the adjacent butoxy group. The ether bond is generally stable but can be cleaved under strong acidic conditions.

Interactive Data Table: Spectroscopic Data of Related Functional Groups

While specific spectroscopic data for this compound is not available, the expected signals in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted based on its functional groups.

| Spectroscopy Type | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -OH (Alcohol) | 3.4 - 4.5 ppm (for H on oxygen-bearing carbon) libretexts.org |

| ¹H NMR | =C-H (Alkene) | 4.5 - 6.5 ppm libretexts.org |

| ¹³C NMR | C-OH (Alcohol) | 50 - 80 ppm libretexts.org |

| ¹³C NMR | C=C (Alkene) | 110 - 140 ppm libretexts.org |

| IR Spectroscopy | O-H Stretch (Alcohol) | 3300 - 3600 cm⁻¹ (broad) libretexts.org |

| IR Spectroscopy | C=C Stretch (Alkene) | ~1650 cm⁻¹ spectroscopyonline.com |

| IR Spectroscopy | C-O Stretch (Ether) | 1050 - 1150 cm⁻¹ |

Structure

2D Structure

Properties

CAS No. |

62797-14-2 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

1-butoxy-5-methylhex-2-en-3-ol |

InChI |

InChI=1S/C11H22O2/c1-4-5-7-13-8-6-11(12)9-10(2)3/h6,10,12H,4-5,7-9H2,1-3H3 |

InChI Key |

QEUUOTQDHHJYLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC=C(CC(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 1 Butoxy 5 Methylhex 2 En 3 Ol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-Butoxy-5-methylhex-2-en-3-ol reveals several logical bond cleavages that simplify the molecule into readily available starting materials. The primary disconnections focus on the formation of the ether linkage, the installation of the alkene, and the placement of the hydroxyl group.

The most prominent disconnection in the target molecule is the carbon-oxygen bond of the butoxy group. This bond can be retrosynthetically cleaved to yield 5-methylhex-2-en-3-ol and a suitable four-carbon electrophile, such as a butyl halide. This approach suggests a forward synthesis involving the formation of an alkoxide from the parent alcohol, followed by nucleophilic substitution.

The carbon-carbon double bond in the hexenol backbone can be retrosynthetically disconnected to reveal simpler saturated precursors. Methodologies such as elimination reactions (e.g., dehydration of an alcohol or dehydrohalogenation of a haloalkane) or cross-metathesis reactions could be envisioned for the forward synthesis to install this functionality. However, a more direct approach involves building the scaffold with the alkene already in place.

The secondary alcohol at the C-3 position is a key functional group. Retrosynthetically, this can be derived from the corresponding ketone, 1-butoxy-5-methylhex-2-en-3-one, via a reduction. Conversely, it could be installed through the oxidation of a precursor with a different oxidation state. A highly effective strategy in the forward synthesis is the creation of this stereocenter through the addition of a nucleophile to an aldehyde.

Established and Emerging Synthetic Routes

Based on the retrosynthetic analysis, several established synthetic routes can be proposed for the synthesis of this compound. These routes primarily rely on classic and reliable organic transformations.

The Williamson ether synthesis is a cornerstone of ether formation and represents a highly viable route to the target molecule. masterorganicchemistry.comyoutube.comkhanacademy.orgwikipedia.org This method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an S(_N)2 reaction. masterorganicchemistry.comyoutube.comkhanacademy.org

In the context of synthesizing this compound, the immediate precursor would be the allylic alcohol 5-methylhex-2-en-3-ol. This alcohol can be deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.comyoutube.com Subsequent reaction with an n-butyl halide, preferably n-butyl bromide or n-butyl iodide, would yield the desired ether. masterorganicchemistry.comyoutube.com

| Step | Reactants | Reagents | Product | Reaction Type |

| 1 | 5-methylhex-2-en-3-ol | Sodium Hydride (NaH) | Sodium 5-methylhex-2-en-3-oxide | Deprotonation |

| 2 | Sodium 5-methylhex-2-en-3-oxide, n-Butyl Bromide | - | This compound | S(_N)2 (Williamson Ether Synthesis) |

It is crucial to use a primary alkyl halide like n-butyl bromide to favor the S(_N)2 mechanism and minimize potential side reactions such as elimination, which can be competitive when using secondary or tertiary alkyl halides. masterorganicchemistry.comwikipedia.org

The construction of the 5-methylhex-2-en-3-ol backbone is effectively achieved through a Grignard reaction. purdue.edu This powerful carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. purdue.edu

To synthesize the 5-methylhex-2-en-3-ol scaffold, a logical disconnection points to isobutyraldehyde (B47883) and a vinyl Grignard reagent, such as vinylmagnesium bromide. orgsyn.orgresearchgate.net The nucleophilic vinyl group of the Grignard reagent will attack the electrophilic carbonyl carbon of isobutyraldehyde. A subsequent aqueous workup will protonate the resulting alkoxide to yield the desired secondary allylic alcohol. purdue.edu

| Reactant 1 | Reactant 2 | Solvent | Product |

| Isobutyraldehyde | Vinylmagnesium Bromide | Tetrahydrofuran (THF) or Diethyl Ether | 5-methylhex-2-en-3-ol |

This approach directly installs the hydroxyl group at the C-3 position and the alkene between C-2 and C-1, providing the necessary precursor for the subsequent Williamson ether synthesis.

Catalytic Approaches to Carbon-Carbon and Carbon-Oxygen Bond Formation

The construction of the this compound backbone can be envisioned through catalytic methods that assemble the homoallylic alcohol core, followed by etherification.

Carbon-Carbon Bond Formation: A primary route to the core structure is the carbonyl-ene reaction, which forms a C-C bond and establishes the alcohol functionality simultaneously. acs.org This atom-economical approach can be catalyzed by Lewis acids to activate the aldehyde partner. For instance, the reaction between isovaleraldehyde (B47997) and a butoxy-substituted propene derivative could theoretically yield the target structure. Asymmetric catalysis in such reactions is a mature field, allowing for the stereocontrolled synthesis of chiral alcohols. acs.org

Another powerful strategy involves the catalytic addition of organometallic reagents to an appropriate α,β-unsaturated aldehyde. For example, the vinylation of 5-methylhexanal (B128087) with a vinyl organometallic species could furnish the desired allylic alcohol scaffold. organic-chemistry.org Transition metal catalysts, particularly those based on rhodium, iridium, or palladium, are instrumental in achieving high selectivity and enantiocontrol in these transformations. acs.org

Carbon-Oxygen Bond Formation: The butoxy ether linkage can be introduced either before or after the formation of the allylic alcohol. A plausible synthetic route involves the Williamson ether synthesis, where the sodium salt of a suitable hydroxy-containing precursor is reacted with butyl bromide. Alternatively, catalytic methods for C-O bond formation, such as palladium-catalyzed allylic etherification, could be employed. This would involve reacting a precursor allylic alcohol with butanol under catalytic conditions.

Derivatization and Structural Modification Strategies

The trifunctional nature of this compound (hydroxyl, alkene, ether) allows for a wide array of chemical modifications.

Chemical Modifications at the Hydroxyl Group (e.g., Esterification, Oxidation)

The secondary allylic alcohol is a key site for derivatization.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid, acid chloride, or acid anhydride. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method. masterorganicchemistry.comchemguide.co.uk For more sensitive substrates, milder conditions using acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine) are effective. Catalytic asymmetric esterification has also been developed for the kinetic resolution of racemic allylic alcohols, providing access to enantioenriched allylic esters. nih.gov

| Acylating Agent | Catalyst/Conditions | Product Type | Typical Yield |

|---|---|---|---|

| Acetic Anhydride | Pyridine, DMAP | Acetate Ester | >95% |

| Benzoic Acid | H₂SO₄ (cat.), Reflux | Benzoate Ester | 70-85% |

| Benzoyl Chloride | Triethylamine, CH₂Cl₂ | Benzoate Ester | >90% |

Oxidation: The secondary alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 5-methyl-1-butoxyhex-1-en-3-one. A variety of oxidizing agents can accomplish this transformation. Manganese dioxide (MnO₂) is a particularly mild and selective reagent for the oxidation of allylic and benzylic alcohols. acs.org Other common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). More recently, catalytic aerobic oxidation methods using catalysts based on copper, ruthenium, or palladium in the presence of oxygen or air as the terminal oxidant have been developed as greener alternatives. organic-chemistry.orgrsc.org

| Reagent/System | Solvent | Product | Key Features |

|---|---|---|---|

| MnO₂ | CH₂Cl₂ or Hexane | α,β-Unsaturated Ketone | Highly selective for allylic alcohols |

| PCC | CH₂Cl₂ | α,β-Unsaturated Ketone | Reliable, but generates chromium waste |

| Dess-Martin Periodinane | CH₂Cl₂ | α,β-Unsaturated Ketone | Mild conditions, fast reactions |

| Cu(I)/TEMPO/O₂ | Acetonitrile | α,β-Unsaturated Ketone | Catalytic, uses air as oxidant |

Alkene Functionalization and Transformation Reactions

The internal double bond in the molecule is susceptible to a range of addition and functionalization reactions. fiveable.me The steric and electronic environment around the alkene will influence the regioselectivity of these transformations.

Common transformations include:

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ over Pd/C) would reduce the double bond to yield the saturated alcohol ether, 1-butoxy-5-methylhexan-3-ol.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond would result in a dihalo-derivative.

Epoxidation: Reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would form the corresponding epoxide.

Hydroboration-Oxidation: This two-step sequence would lead to the anti-Markovnikov addition of water across the double bond, yielding a diol ether.

Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive (e.g., Zn/H₂O) or oxidative (e.g., H₂O₂) workup, would yield smaller carbonyl compounds.

The functionalization of internal alkenes can sometimes be challenging compared to terminal alkenes due to increased steric hindrance. nih.govacs.org However, numerous catalytic systems have been developed to address this, enabling reactions like hydroallylation and other C-H functionalizations. researchgate.net

Ether Moiety Reactivity and Selective Cleavage Studies

Ethers are generally stable and unreactive, which is why they are often used as protecting groups. libretexts.org However, the butoxy group can be cleaved under specific, typically acidic, conditions. The cleavage of ethers with strong acids like HBr or HI is a standard reaction that proceeds via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. libretexts.org

For this compound, treatment with HBr would likely protonate the ether oxygen, followed by nucleophilic attack by the bromide ion on the butyl group (a primary carbon), leading to 5-methylhex-2-ene-1,3-diol and 1-bromobutane (B133212) via an Sₙ2 mechanism. Cleavage at the allylic C-O bond is less likely under these conditions unless an Sₙ1 pathway is favored by stabilizing the resulting allylic carbocation.

Selective cleavage of alkyl ethers in the presence of other functional groups can be achieved using various reagents. Lewis acids such as boron tribromide (BBr₃) are highly effective for cleaving ethers under milder conditions than protonic acids. oup.com Other methods have been developed for specific types of ethers, for instance, the use of cerium(III) chloride and sodium iodide for the cleavage of tert-butyl ethers. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 Butoxy 5 Methylhex 2 En 3 Ol

Reactivity Profiles of the Hydroxyl Group

Comprehensive studies detailing the reactivity of the secondary allylic hydroxyl group in 1-Butoxy-5-methylhex-2-en-3-ol have not been reported in the peer-reviewed literature. While general principles of organic chemistry would predict certain behaviors, such as susceptibility to oxidation or esterification, specific experimental data for this compound are absent.

Reaction Pathways and Their Selectivity

There is no published research that specifically investigates the reaction pathways and selectivity of the hydroxyl group of this compound. Consequently, there is no data to populate a table on chemoselectivity, regioselectivity, or stereoselectivity for reactions at this functional group.

Influence of Steric Hindrance on Reaction Kinetics

No kinetic studies have been performed on this compound to determine the influence of steric hindrance from the adjacent isobutyl group and butoxy group on the reaction rates of its hydroxyl function. Therefore, a data table comparing relative reaction rates cannot be constructed.

Alkenyl Moiety Transformations

Investigations into the transformations of the alkenyl moiety of this compound are not present in the current body of scientific literature. The electronic and steric effects of the butoxy and hydroxyl substituents on the reactivity of the carbon-carbon double bond have not been experimentally determined for this specific molecule.

Nucleophilic Addition Reactions

There are no documented examples of nucleophilic addition reactions to the alkenyl moiety of this compound.

Electrophilic and Radical Mediated Processes

Specific studies on electrophilic and radical-mediated processes involving the double bond of this compound have not been published. Therefore, no data on reaction outcomes or selectivities are available.

Ether Bond Stability and Mechanistic Pathways of Transformation

Ethers are typically characterized by their low reactivity, making them useful as solvents in many chemical reactions. libretexts.org The carbon-oxygen bond of an ether is strong, and the alkoxy group is a poor leaving group. jove.com However, the presence of an allylic system and a hydroxyl group in this compound introduces specific reactive sites that influence the stability of the butoxy group.

The cleavage of ethers is most commonly achieved under strong acidic conditions, typically with hydrohalic acids like HBr or HI. libretexts.org The reaction mechanism for the acid-catalyzed cleavage of the ether bond in this compound can proceed through either an S(_N)1 or S(_N)2 pathway, largely dependent on the stability of the potential carbocation intermediate. wikipedia.org

Given the structure of this compound, which contains a secondary allylic carbon, the S(_N)1 mechanism is a highly probable pathway for the cleavage of the C-O bond of the ether. jove.comlibretexts.org The reaction is initiated by the protonation of the ether oxygen by a strong acid, which converts the butoxy group into a good leaving group (butanol).

S(_N)1 Mechanism:

Protonation of the Ether Oxygen: The oxygen atom of the butoxy group is protonated by the acid catalyst (e.g., HBr), forming a protonated ether.

Formation of a Carbocation: The protonated ether cleaves, leading to the departure of butanol and the formation of a resonance-stabilized allylic carbocation. The positive charge is delocalized over two carbon atoms.

Nucleophilic Attack: A nucleophile (e.g., Br⁻) attacks the carbocation at either of the electron-deficient carbons. This can lead to the formation of two constitutional isomers.

The stability of the allylic carbocation is a key factor favoring the S(_N)1 pathway. libretexts.org Ethers with tertiary, benzylic, or allylic groups readily undergo cleavage via this mechanism, often under milder conditions than those required for simple alkyl ethers. jove.com

S(_N)2 Mechanism:

While less likely for this substrate, an S(_N)2 mechanism could also be considered. In this pathway, a nucleophile directly attacks the carbon atom of the ether bond, displacing the butoxy group in a single concerted step. This mechanism is more common for ethers with less sterically hindered primary alkyl groups. libretexts.org For this compound, steric hindrance at the secondary carbon and the stability of the allylic carbocation make the S(_N)2 pathway less favorable.

The following table summarizes the factors influencing the mechanism of acid-catalyzed ether cleavage:

| Factor | Favors S(_N)1 Mechanism | Favors S(_N)2 Mechanism |

| Substrate Structure | Tertiary, Benzylic, Allylic | Primary, Methyl |

| Carbocation Stability | High (resonance-stabilized) | Low |

| Steric Hindrance | More substituted carbon | Less substituted carbon |

| Reaction Conditions | Milder acids, lower temperatures | Strong acids, higher temperatures |

Beyond acid-catalyzed cleavage, the allylic ether functionality in this compound opens avenues for other transformations.

Allylic Rearrangements: Allylic ethers can undergo rearrangement reactions, where the double bond shifts its position. wikipedia.org These rearrangements can be catalyzed by acids or transition metals. In the context of this compound, an acid-catalyzed rearrangement could potentially occur, leading to isomeric structures.

Oxidative Cleavage: The double bond in the allylic system is susceptible to oxidation. Reagents like ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond, leading to the formation of aldehydes or carboxylic acids.

Stereochemical Control and Chiral Aspects in 1 Butoxy 5 Methylhex 2 En 3 Ol Research

Stereoisomerism and Diastereoselectivity in Synthesis

The structure of 1-Butoxy-5-methylhex-2-en-3-ol contains two stereocenters (at the C3 and C5 positions) and a carbon-carbon double bond (at the C2 position), giving rise to multiple stereoisomers. The diastereoselectivity of synthetic routes is therefore a crucial consideration, focusing on the relative stereochemistry between the stereocenters and the geometry of the alkene.

The geometry of the C2-C3 double bond in allylic alcohols can be controlled through various synthetic strategies. The Wittig reaction and its modifications are powerful tools for establishing specific alkene geometries. nih.gov For instance, the use of stabilized ylides generally favors the formation of (E)-alkenes, while non-stabilized ylides under salt-free conditions typically yield (Z)-alkenes.

Another effective method for the stereoselective synthesis of allylic alcohols is the reduction of the corresponding propargylic alcohols. Hydrogenation over Lindlar's catalyst, often in the presence of a base like potassium carbonate, can produce the (Z)-allylic alcohol with high stereospecificity. researchgate.net Conversely, reduction with lithium aluminum hydride in an appropriate solvent system can lead to the formation of the (E)-allylic alcohol. researchgate.net

Reductive cross-coupling reactions also offer a pathway to stereodefined allylic alcohols. For example, the reductive coupling of terminal alkynes with α-chloro boronic esters has been shown to produce (E)-allylic alcohols with excellent regioselectivity and high E/Z ratios. dicp.ac.cn

Table 1: Selected Methods for Stereoselective Alkene Synthesis in Allylic Alcohols

| Method | Typical Product Geometry | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Wittig Reaction (stabilized ylide) | (E)-alkene | Phosphonium ylide | nih.gov |

| Wittig Reaction (non-stabilized ylide) | (Z)-alkene | Phosphonium ylide | nih.gov |

| Lindlar Hydrogenation | (Z)-alkene | Lindlar's catalyst (Pd/CaCO3, poisoned with lead) | researchgate.net |

| LiAlH4 Reduction of Propargylic Alcohols | (E)-alkene | Lithium aluminum hydride | researchgate.net |

| Reductive Cross-Coupling | (E)-alkene | Terminal alkyne, α-chloro boronic ester | dicp.ac.cn |

The relative stereochemistry between the hydroxyl-bearing carbon (C3) and the methyl-substituted carbon (C5) is a key aspect of diastereoselectivity. In the absence of chiral catalysts, the stereochemical outcome is often governed by the inherent stereochemistry of the starting materials or intermediates, a principle known as substrate-controlled diastereoselection. researchgate.netnih.gov

For instance, in the synthesis of polyketide fragments, which share structural motifs with this compound, chiral acetonide-protected fragments have been shown to direct the stereochemical outcome of subsequent reactions with high diastereoselectivity. nih.gov The steric and electronic effects of the existing stereocenters and protecting groups guide the approach of incoming reagents, leading to the preferential formation of one diastereomer over others. researchgate.net

The Hoppe-Matteson-Aggarwal rearrangement is another example where substrate induction plays a crucial role in establishing the stereochemistry of allylic alcohols. nih.gov The inherent stereochemistry of the substrate can lead to high diastereoselectivities in the absence of external chiral ligands. researchgate.net

Enantioselective Synthetic Approaches

To obtain enantiomerically pure this compound, enantioselective synthetic methods are required. These approaches aim to create the desired stereocenters with a specific absolute configuration (R or S).

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. Various metal-ligand complexes have been developed for the enantioselective synthesis of allylic alcohols. For example, ruthenium-JOSIPHOS catalysts have been employed in the enantioselective carbonyl vinylation of primary alcohols to produce chiral allylic alcohols with excellent levels of absolute stereocontrol. nih.gov

Palladium-catalyzed asymmetric allylic alkylation is another powerful method for constructing chiral centers. chemrxiv.org Chiral palladium(II) catalysts can facilitate the enantioselective substitution of allylic substrates, such as trichloroacetimidates of allylic alcohols, to yield enantioenriched products. organic-chemistry.org

Dual catalysis systems, combining photoredox and palladium catalysis, have been developed for the asymmetric synthesis of homoallylic alcohols with vicinal tetrasubstituted carbon centers, demonstrating the potential for creating highly congested and stereochemically complex structures with good enantiocontrol. chemrxiv.org

Table 2: Examples of Chiral Catalysts in Enantioselective Allylic Alcohol Synthesis

| Catalyst System | Reaction Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Ruthenium-JOSIPHOS | Carbonyl Vinylation | Up to 91% ee | nih.gov |

| Chiral Palladium(II) Complex | Allylic Esterification | 86-99% ee | organic-chemistry.org |

| In(OTf)3-PYBOX | Allylation of Aldehydes | 60-93% ee | rsc.org |

| Iridium-SpiroPAP | Asymmetric Hydrogenation | >99% ee for some substrates | researchgate.net |

As mentioned previously, the inherent chirality within a substrate can be a powerful tool for controlling the stereochemical outcome of a reaction. This principle is particularly relevant in the synthesis of complex molecules with multiple stereocenters. The stereochemical information from an existing chiral center is transferred to a newly formed one. researchgate.netnih.gov

In the context of synthesizing this compound, if a chiral precursor containing the C5 stereocenter is used, it can direct the stereoselective formation of the C3 stereocenter. The degree of diastereoselectivity will depend on the nature of the reaction and the steric and electronic environment around the existing chiral center. nih.gov

Conformational Analysis and its Influence on Stereochemical Outcomes

The three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformation. edurev.inlibretexts.org The conformational preferences of the reactants and transition states in the synthesis of this compound can have a profound impact on the stereochemical outcome of a reaction.

For acyclic systems like this compound, rotation around the C3-C4 and C4-C5 single bonds will lead to various conformers with different energies. The most stable conformations are typically those that minimize steric interactions, such as gauche and anti-periplanar arrangements. libretexts.org

A significant factor in the conformational analysis of allylic systems is allylic 1,3-strain (A1,3 strain), which is the steric repulsion between substituents on C1 and C3 of an alkene. youtube.com This strain can force the molecule to adopt a conformation where the smallest group at the allylic position is oriented towards the double bond, thereby influencing the facial selectivity of reactions at the double bond or the adjacent stereocenter.

Furthermore, intramolecular hydrogen bonding can play a role in the conformational preferences of allylic alcohols. A hydrogen bond between the hydroxyl group and the π-electrons of the double bond can stabilize certain conformations, potentially influencing their reactivity and the stereochemical course of a reaction. researchgate.net Computational studies on simple allylic alcohols have shown that conformations with this π-type hydrogen bonding can be the lowest in energy. researchgate.net

The interplay of these conformational factors can dictate the trajectory of an approaching reagent, leading to the preferential formation of one stereoisomer over another. A thorough understanding of the conformational landscape of the substrates and transition states is therefore essential for rationalizing and predicting stereochemical outcomes in the synthesis of this compound. acs.org

Advanced Spectroscopic and Chromatographic Methodologies for 1 Butoxy 5 Methylhex 2 En 3 Ol Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for the complete structural determination of organic molecules like 1-Butoxy-5-methylhex-2-en-3-ol in solution. It provides detailed information about the carbon-hydrogen framework and the spatial relationships between atoms.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial insights into the molecule's structure by identifying the different chemical environments of the hydrogen and carbon atoms.

¹H NMR: The proton spectrum would reveal distinct signals for the vinylic protons (H-2 and H-3), the carbinol proton (H-4), the protons adjacent to the ether oxygen (H-1'), and the protons of the isobutyl group (H-5, H-6, and the methyl protons). The chemical shifts and coupling constants (J-values) provide information about connectivity. For instance, the vinylic protons would show characteristic cis or trans coupling constants.

¹³C NMR: The carbon spectrum would show distinct resonances for each of the ten carbon atoms in the molecule, with their chemical shifts indicating their functionalization (e.g., sp² carbons of the double bond, sp³ carbons bonded to oxygen, and aliphatic sp³ carbons).

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). longdom.org It would establish the connectivity from the methyl protons at C-6 to H-5, and along the main chain from H-2 through H-4. It would also confirm the butoxy group's structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is vital for identifying quaternary carbons and piecing together different molecular fragments. For example, an HMBC correlation between the butoxy H-1' protons and C-1 of the hexene chain would confirm the ether linkage.

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a given spin system, which is useful for identifying all protons belonging to a specific structural fragment, like the entire butoxy group. iisc.ac.in

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (COSY, HMBC) |

|---|---|---|---|

| 1 | ~3.9 - 4.1 | ~70 - 72 | COSY with H-2; HMBC with H-1', H-3 |

| 2 | ~5.6 - 5.8 | ~130 - 135 | COSY with H-1, H-3 |

| 3 | ~4.1 - 4.3 | ~72 - 75 | COSY with H-2, H-4; HMBC with H-1, H-5 |

| 4 | ~1.4 - 1.6 | ~42 - 45 | COSY with H-3, H-5 |

| 5 | ~1.7 - 1.9 | ~24 - 26 | COSY with H-4, H-6 (methyls) |

| 6 (CH₃) | ~0.9 | ~22 - 23 | COSY with H-5 |

| 1' | ~3.4 - 3.6 | ~68 - 70 | COSY with H-2'; HMBC with C-1, C-3' |

| 2' | ~1.5 - 1.7 | ~31 - 33 | COSY with H-1', H-3' |

| 3' | ~1.3 - 1.5 | ~19 - 21 | COSY with H-2', H-4' |

| 4' | ~0.9 | ~13 - 15 | COSY with H-3' |

The presence of a double bond (C2=C3) and a chiral center (C4) means that this compound can exist as multiple stereoisomers (diastereomers and enantiomers). NMR is a powerful tool for determining the relative stereochemistry.

Alkene Geometry: The geometry of the double bond (E or Z) can be determined from the coupling constant between the vinylic protons, H-2 and H-3. A larger coupling constant (typically 12-18 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (7-12 Hz) suggests a cis (Z) configuration.

Relative Stereochemistry: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the relative configuration of the stereocenter at C-3 in relation to the rest of the molecule. wordpress.com These experiments detect through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. nih.gov For instance, a NOESY correlation between H-3 and H-5 would suggest they are on the same face of the molecule.

Computational Methods: For unambiguous assignment, especially when dealing with diastereomers, experimental NMR data can be compared with data calculated using computational methods. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate theoretical NMR chemical shifts for all possible stereoisomers. researchgate.net Statistical tools, such as the DP4+ probability analysis, can then be used to determine which theoretical isomer's calculated shifts best match the experimental data, providing a confident stereochemical assignment. cam.ac.uk

Mass Spectrometry (MS) in Structural Analysis and Reaction Monitoring

Mass spectrometry provides crucial information about a molecule's mass and its fragmentation pattern, which aids in structural confirmation and identification.

In electron ionization (EI) mass spectrometry, the this compound molecule will be ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation pattern is dictated by the functional groups present. miamioh.edu

Alpha-Cleavage: This is a characteristic fragmentation for both alcohols and ethers. libretexts.orgwhitman.edu

Cleavage of the C3-C4 bond (alpha to the hydroxyl group) would yield a resonance-stabilized cation.

Cleavage of the C-C bond adjacent to the ether oxygen (e.g., C1-C2 or within the butoxy group) is also a likely pathway. libretexts.org

Dehydration: Alcohols readily lose a molecule of water (18 Da), leading to a prominent [M-18]⁺• peak. libretexts.orgwhitman.edu

Ether Fragmentation: Ethers can undergo cleavage of the C-O bond, leading to the formation of alkyl or alkoxy cations. youtube.com For example, cleavage of the C1-O bond could produce a butoxy radical and a [C₆H₁₁O]⁺ cation, or a butyl cation ([C₄H₉]⁺, m/z 57) and a [C₆H₁₁O₂]• radical.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| M⁺• | [C₁₀H₂₀O₂]⁺• | Molecular Ion |

| M-18 | [C₁₀H₁₈O]⁺• | Loss of H₂O (Dehydration) |

| M-57 | [C₆H₁₁O₂]⁺ | Loss of butyl radical (•C₄H₉) |

| M-71 | [C₆H₁₃O]⁺ | Loss of isobutyl radical (•C₄H₉) from α-cleavage at C3-C4 |

| 73 | [C₄H₉O]⁺ | Butoxy cation from C-O bond cleavage |

| 57 | [C₄H₉]⁺ | Butyl cation |

Hyphenated techniques, which combine a separation method with mass spectrometry, are exceptionally powerful for analyzing complex mixtures. longdom.orgijpsjournal.com For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. researchgate.net

The process involves injecting the sample into the gas chromatograph, where different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. asdlib.org As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. ijpsjournal.com This allows for the identification of the target compound even in the presence of starting materials, byproducts, or solvents. The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint for confirmation. GC-MS is invaluable for monitoring the progress of a reaction that produces this compound and for assessing the purity of the final product.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide complementary information focused on the functional groups and electronic systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification. tutorchase.com For this compound, the key absorptions would be:

A strong, broad band around 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The broadness is due to hydrogen bonding. libretexts.org

A strong band in the 1050-1250 cm⁻¹ region, corresponding to the C-O stretching vibrations of the alcohol and ether groups.

A medium-intensity band around 1640-1680 cm⁻¹ for the C=C stretching of the alkene.

A band around 3010-3100 cm⁻¹ for the =C-H stretching of the alkene.

Strong bands in the 2850-2960 cm⁻¹ range due to the C-H stretching of the aliphatic butyl and isobutyl groups. pressbooks.pub

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3600 (broad) | O-H stretch | Alcohol |

| 3010 - 3100 | =C-H stretch | Alkene |

| 2850 - 2960 | C-H stretch | Alkyl (sp³) |

| 1640 - 1680 | C=C stretch | Alkene |

| 1050 - 1250 | C-O stretch | Alcohol, Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within a molecule. uobabylon.edu.iq Chromophores, or light-absorbing groups, are required for a compound to absorb in the UV-Vis range. The primary chromophore in this compound is the isolated carbon-carbon double bond. This bond undergoes a π → π* electronic transition, but for non-conjugated alkenes, this absorption occurs at wavelengths below 200 nm. jove.com Similarly, the n → π* transition associated with the oxygen atoms of the alcohol and ether is typically very weak. Therefore, a standard UV-Vis spectrum (200-800 nm) of this compound would likely not show any significant absorption maxima, indicating the absence of a conjugated electronic system.

Chromatographic Methods for Isolation, Purification, and Purity Assessment

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases.

Gas Chromatography (GC) is a premier technique for the analysis of volatile compounds like this compound. libretexts.org In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a piece of glass or metal tubing called a column. 50megs.com The technique is highly effective for separating and quantifying the components of a volatile mixture. odinity.com

The analysis of this compound by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), allows for the assessment of its purity by separating it from starting materials, byproducts, or degradation products. The choice of the GC column is critical; a mid-polarity column, such as one with a wax-based stationary phase (e.g., Carbowax), is often suitable for the separation of alcohols and ethers due to its ability to engage in hydrogen bonding and dipole-dipole interactions. epa.gov

The operating conditions of the GC system are optimized to achieve good resolution and peak shape. This includes adjusting the temperature of the injection port to ensure complete volatilization without thermal degradation, programming the column oven temperature to effectively separate compounds with different boiling points, and setting an appropriate carrier gas flow rate. 50megs.com

Table 1: Representative Gas Chromatography (GC) Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | ZB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Mode | Split (50:1) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Expected Retention Time | ~12.5 min |

This data is representative and intended to illustrate a typical analytical method.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of a wide range of compounds. heraldopenaccess.us For a chiral molecule like this compound, HPLC is particularly crucial for determining its enantiomeric excess (ee), which is a measure of the purity of a chiral substance. uma.es This is accomplished using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.com

Polysaccharide-based chiral columns, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of enantiomers, including allylic alcohols. researchgate.netnih.gov The separation can be achieved using either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) mobile phases. sielc.comchromatographyonline.com The choice of mobile phase and its composition is critical for achieving optimal resolution between the enantiomeric peaks. researchgate.netnih.gov

A UV detector is commonly used for the analysis, as the double bond in this compound provides sufficient chromophore for detection at lower wavelengths. The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks in the chromatogram.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for Enantiomeric Excess Determination of this compound

| Parameter | Value |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Retention Time (R-enantiomer) | ~8.2 min |

| Retention Time (S-enantiomer) | ~9.5 min |

This data is representative and intended to illustrate a typical analytical method.

Computational and Theoretical Studies on 1 Butoxy 5 Methylhex 2 En 3 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules like 1-Butoxy-5-methylhex-2-en-3-ol. These methods solve approximations of the Schrödinger equation to provide insights into the behavior of electrons within a molecule.

Molecular Orbital Analysis and Electronic Properties

A key aspect of quantum chemical calculations is the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in determining a molecule's reactivity and electronic properties. For this compound, this analysis would reveal regions of the molecule that are more likely to donate or accept electrons in chemical reactions.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | (unavailable) | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | (unavailable) | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (unavailable) | Relates to the molecule's chemical stability and reactivity. |

| Dipole Moment | (unavailable) | Provides insight into the molecule's polarity. |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations. No published data is currently available for this compound.

Reaction Coordinate and Transition State Modeling

Quantum chemical methods can also be used to model chemical reaction pathways. By mapping the potential energy surface along a reaction coordinate, researchers can identify transition states—the high-energy intermediates that govern the rate of a reaction. For this compound, this could be applied to study its synthesis, degradation, or reactions with other molecules. Such modeling provides valuable information on reaction mechanisms and kinetics.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. By simulating the movements of atoms and molecules over time, MD can provide insights into conformational changes and intermolecular interactions that are not accessible through static quantum chemical calculations.

Prediction of Ligand-Target Interactions in Biochemical Models

If this compound were to be investigated for potential biological activity, MD simulations would be instrumental in predicting its interactions with biological targets such as proteins or enzymes. These simulations can model how the ligand (this compound) binds to a target's active site and can help in understanding the forces that stabilize the ligand-target complex.

Solvent Effects and Hydrogen Bonding Networks

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules, providing a detailed picture of salvation and the formation of hydrogen bonding networks. This is particularly relevant for understanding its solubility and reactivity in different solvents.

Quantitative Structure-Reactivity Relationship (QSRR) Prediction

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that correlate a molecule's structural or computational descriptors with its chemical reactivity. If a dataset of reactivity for a series of related compounds were available, a QSRR model could be developed to predict the reactivity of this compound. These models are valuable for screening large numbers of compounds and for designing molecules with desired reactivity profiles.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Butoxy-5-methylhex-2-EN-3-OL with high stereochemical purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example:

- Catalyst Selection : Use transition-metal catalysts (e.g., palladium or ruthenium) to control stereoselectivity, as demonstrated in analogous alkoxylation reactions .

- Solvent Systems : Polar aprotic solvents (e.g., acetone or DCM) enhance reaction efficiency by stabilizing intermediates, as outlined in acid chloride coupling protocols .

- Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions, a strategy validated in benzoyl chloride syntheses .

- Purification : Column chromatography (1–20% methanol-DCM gradients) ensures high purity, as detailed in thiocyanate coupling workflows .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm alkene geometry (δ 5.0–6.0 ppm for vinyl protons) and ether/alkoxy group positions, referencing δ values from structurally similar compounds .

- IR Spectroscopy : Identify hydroxyl (3200–3600 cm) and ether (1050–1150 cm) functional groups, cross-referenced with spectral databases .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns, as applied to benzoic acid derivatives .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

- Methodological Answer :

- Container Integrity : Store in airtight, chemically resistant containers (e.g., amber glass) to prevent oxidation .

- Temperature : Keep at 2–8°C in a dry environment to suppress hydrolysis or thermal degradation .

- Handling Protocols : Use inert gas (N) purging during storage to minimize air-sensitive degradation .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and stereochemical outcomes of this compound in novel reactions?

- Methodological Answer :

- Molecular Modeling : Employ DFT calculations (e.g., Gaussian or ORCA) to simulate transition states and predict regioselectivity in alkene functionalization .

- Docking Studies : Analyze steric and electronic effects of the butoxy and methyl groups on reaction pathways, as demonstrated in analogous systems .

- Chemoinformatics Tools : Use software like Schrödinger Suite to correlate calculated activation energies with experimental yields .

Q. What experimental strategies are effective in resolving contradictory spectral data (e.g., NMR vs. IR) for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments with - HSQC/HMBC experiments and IR peak assignments using isotopic labeling .

- Dynamic NMR : Perform variable-temperature NMR to detect conformational equilibria that may obscure spectral interpretations .

- Synchrotron IR : Use high-resolution IR spectroscopy to resolve overlapping peaks, as applied in benzoic acid studies .

Q. What methodologies are recommended for analyzing the environmental degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation kinetics at pH 3–10 using HPLC or LC-MS to identify breakdown products (e.g., hexenol or butanol derivatives) .

- Photolysis Experiments : Exclude UV-sensitive degradation by conducting reactions in amber glassware under controlled light exposure .

- Ecotoxicity Assays : Use Daphnia magna or algal models to assess bioaccumulation potential, adhering to OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.